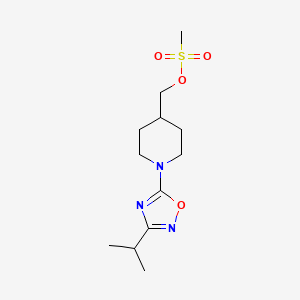









|
REACTION_CXSMILES
|
[CH3:1][CH:2]([C:4]1[N:8]=[C:7]([N:9]2[CH2:14][CH2:13][CH:12]([CH2:15][OH:16])[CH2:11][CH2:10]2)[O:6][N:5]=1)[CH3:3].C(N(CC)CC)C.[CH3:24][S:25](Cl)(=[O:27])=[O:26]>ClCCl>[CH3:24][S:25]([O:16][CH2:15][CH:12]1[CH2:13][CH2:14][N:9]([C:7]2[O:6][N:5]=[C:4]([CH:2]([CH3:1])[CH3:3])[N:8]=2)[CH2:10][CH2:11]1)(=[O:27])=[O:26]
|


|
Name
|
|
|
Quantity
|
174 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)C1=NOC(=N1)N1CCC(CC1)CO
|
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
69 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 5° C. for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was quenched by the addition of water (400 mL)
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 30 min
|
|
Duration
|
30 min
|
|
Type
|
EXTRACTION
|
|
Details
|
the organic extract
|
|
Type
|
WASH
|
|
Details
|
was washed with water (2×400 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
ADDITION
|
|
Details
|
The residue was treated with heptane (1 L)
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 3 h
|
|
Duration
|
3 h
|
|
Type
|
FILTRATION
|
|
Details
|
the resulting solid was collected by filtration (heptane wash)
|
|
Type
|
CUSTOM
|
|
Details
|
air-dried
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CS(=O)(=O)OCC1CCN(CC1)C1=NC(=NO1)C(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 219.7 g | |
| YIELD: PERCENTYIELD | 94% | |
| YIELD: CALCULATEDPERCENTYIELD | 94% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |